![molecular formula C14H14ClNO3 B12988721 (5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)
(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate is a complex organic compound characterized by its unique cyclopropane and cyclopentane fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, followed by the construction of the fused cyclopentane ring system. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different functional groups.
Scientific Research Applications
(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific context in which the compound is used, such as its role in inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5aR,6S,6aS)-3-({2’,6’-Dimethyl-4’-[3-(methylsulfonyl)propoxy]-3-biphenylyl}methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid
- (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-3-Acetoxy-8-(3-furyl)-6-(2-methoxy-2-oxoethyl)-2a,5a,6a,7-tetramethyl-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-2H,3H-cyclopenta[b]furo[2’,3’,4’:4,5]naphtho[2,3-d]furan-5-yl (2Z)-2-methyl-2-butenoate
Uniqueness
(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate is unique due to its specific stereochemistry and the presence of both cyclopropane and cyclopentane rings
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
tert-butyl (2S,3R,4R)-8-chloro-5-oxo-9-azatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)11-9-7-5-16-8(15)4-6(7)12(17)10(9)11/h4-5,9-11H,1-3H3/t9-,10+,11+/m0/s1 |
InChI Key |
UKLUWTRRWJELLU-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)C3=CC(=NC=C23)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1C(=O)C3=CC(=NC=C23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(4-(tert-butoxycarbonyl)-4-azaspiro[2.5]octan-7-yl)acetic acid](/img/structure/B12988643.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B12988653.png)

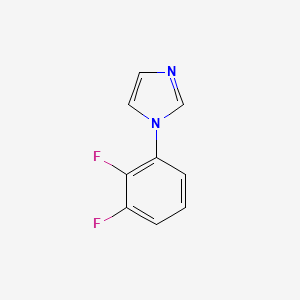
![(5-Aminomethyl-[1,3,4]thiadiazol-2-yl)phenylamine](/img/structure/B12988665.png)

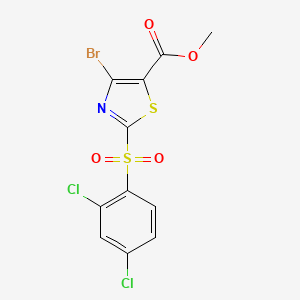
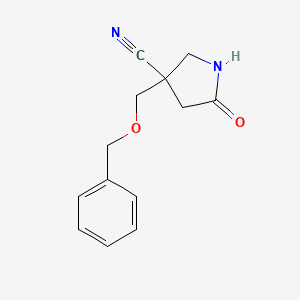

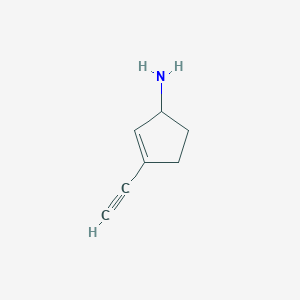
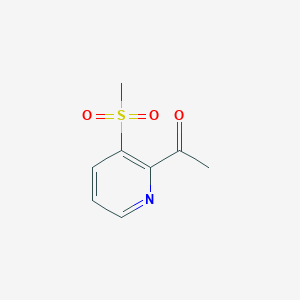
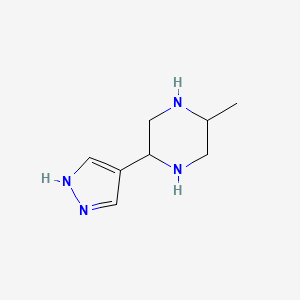
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12988727.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)
